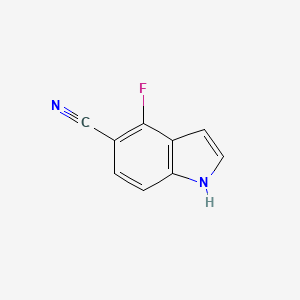

4-fluoro-1H-indole-5-carbonitrile

Description

BenchChem offers high-quality 4-fluoro-1H-indole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-1H-indole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWGXZUQFYDSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Fluoro-1H-indole-5-carbonitrile: Strategies and Methodologies

Abstract: This technical guide provides an in-depth examination of a robust synthetic strategy for 4-fluoro-1H-indole-5-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical sectors. The indole scaffold, particularly when functionalized with fluorine and a nitrile group, presents a unique combination of physicochemical properties beneficial for drug development.[1][2][3] The strategic introduction of fluorine can enhance metabolic stability, lipophilicity, and binding affinity, while the nitrile group serves as a versatile synthetic handle and a key pharmacophore.[3][4][5][6] This document outlines a scientifically grounded, multi-step synthesis beginning with accessible starting materials. We will detail a preferred route involving the construction of the 4-fluoroindole core via the Leimgruber-Batcho synthesis, followed by a regioselective functionalization sequence to install the C5-carbonitrile. The causality behind experimental choices, detailed protocols, and potential challenges are discussed to provide researchers with a comprehensive and practical framework.

Introduction: The Strategic Importance of Fluorinated Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and pharmaceuticals with a wide range of biological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties.[2] The functionalization of this scaffold is a key strategy in drug discovery.

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4][6] Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pKa, conformation, metabolic stability, and membrane permeability.[1][4][6] Similarly, the nitrile group is not merely a synthetic intermediate but is recognized as an important pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisosteric replacement for a carbonyl group, thereby modulating interactions with biological targets.[3] The combination of these three components—the indole core, a fluorine substituent, and a nitrile group—in 4-fluoro-1H-indole-5-carbonitrile results in a highly valuable building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, 4-fluoro-1H-indole-5-carbonitrile, suggests a strategy that disconnects the nitrile group and the indole ring structure. This approach allows for the synthesis of a versatile intermediate, 4-fluoroindole, which can then be functionalized.

Detailed Protocol: Synthesis of 4-Fluoroindole[7]

Part A: (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

Reaction Setup: To a 50 mL round-bottom flask, add 2-fluoro-6-nitrotoluene (3.1 g, 20 mmol) and N,N-dimethylformamide (DMF, 15 mL).

-

Reagent Addition: Under constant stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.76 g, 40 mmol).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 20 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent by rotary evaporation under reduced pressure to yield the crude enamine intermediate (4.2 g, ~100% crude yield), which can be used in the next step without further purification.

Part B: 4-Fluoro-1H-indole

-

Reaction Setup: Place the crude enamine intermediate from the previous step (2.1 g, 10 mmol) into a 50 mL reaction flask. Add methanol (10 mL) as the solvent.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5% w/w, ~300 mg) under stirring.

-

Reaction Conditions: Pressurize the flask with hydrogen gas (H₂) and heat the reaction mixture. Stir overnight.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), filter the mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to obtain the final product, 4-fluoroindole.

Functionalization at the C5 Position

With the 4-fluoroindole core synthesized, the next stage involves introducing the nitrile group at the C5 position. A direct C-H cyanation is challenging due to the higher intrinsic reactivity of the C3 position in indoles towards electrophiles. Therefore, a two-step halogenation-cyanation sequence is a more reliable and controllable strategy.

Step-by-Step Protocol: Electrophilic Bromination of 4-Fluoroindole

-

Reaction Setup: Dissolve 4-fluoroindole (1.35 g, 10 mmol) in a suitable solvent such as DMF or acetonitrile in a flask protected from light.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for the consumption of starting material by TLC.

-

Work-up and Purification: Quench the reaction by adding water. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography to isolate 5-bromo-4-fluoro-1H-indole.

Note: This is a generalized procedure. Optimization of solvent and temperature may be required to maximize regioselectivity for the C5 position over other positions.

Step-by-Step Protocol: Palladium-Catalyzed Cyanation[8]

This protocol is adapted from a similar transformation on a related indole substrate and represents a standard method for converting aryl halides to nitriles. [7][8][9]

-

Reaction Setup: In an oven-dried flask under a nitrogen or argon atmosphere, combine 5-bromo-4-fluoro-1H-indole (2.14 g, 10 mmol), zinc cyanide (Zn(CN)₂) (1.4 g, 12 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (578 mg, 0.5 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous DMF (25 mL) to the flask via syringe.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or dichloromethane and filter to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product, 4-fluoro-1H-indole-5-carbonitrile.

| Reaction Stage | Key Reagents | Typical Conditions | Purpose |

| Enamine Formation | 2-Fluoro-6-nitrotoluene, DMF-DMA | Reflux in DMF, 20h | Forms the key enamine intermediate for cyclization. [10] |

| Reductive Cyclization | Enamine intermediate, H₂, Pd/C | Methanol, H₂ atmosphere | Reduces the nitro group and cyclizes to form the indole ring. [10] |

| Bromination | 4-Fluoroindole, NBS | 0 °C to RT, DMF | Installs a bromine atom at the C5 position as a handle for cyanation. |

| Cyanation | 5-Bromo-4-fluoroindole, Zn(CN)₂, Pd(PPh₃)₄ | 120 °C, DMF | Substitutes the bromine with a nitrile group via cross-coupling. [7] |

Physicochemical Properties

Below is a summary of the key identifiers and properties for the target compound, 4-fluoro-1H-indole-5-carbonitrile.

| Property | Value | Source |

| CAS Number | 1240113-42-1 | [11] |

| Molecular Formula | C₉H₅FN₂ | [11] |

| Molecular Weight | 160.15 g/mol | [11] |

| Appearance | Expected to be a solid at room temperature | General |

| Purity (Typical) | >98% (Commercially available) | [11] |

Conclusion

The synthesis of 4-fluoro-1H-indole-5-carbonitrile can be effectively achieved through a structured, multi-step approach. The Leimgruber-Batcho synthesis provides a reliable and high-yielding pathway to the crucial 4-fluoroindole intermediate. Subsequent functionalization via a bromination and palladium-catalyzed cyanation sequence offers a controllable method for introducing the C5-nitrile group, avoiding the regioselectivity challenges of direct C-H activation. The protocols and strategies outlined in this guide are grounded in established chemical principles and literature precedents, offering a solid foundation for researchers and drug development professionals working to access this valuable molecular scaffold.

References

- A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. (2025). Benchchem.

- Overcoming challenges in the synthesis of 4-fluoroindoles. (2025). Benchchem.

- What is 4-Fluoroindole and how is it synthesized?. Guidechem.

- Preparation method of 4-fluoroindole. (2013).

- How to Prepare 4-Fluoro-1H-Indole-7-carbonitrile?. Guidechem.

- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (n.d.). PMC - NIH.

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI.

- 1240113-42-1 | 4-Fluoro-1H-indole-5-carbonitrile. Moldb.

- Synthesis of 5-Fluoroindole-5-13C. (n.d.). DiVA portal.

- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.

- An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol. (2025). Benchchem.

- 5-Fluoroisoquinoline-1-carbonitrile as a Building Block in Organic Synthesis. (2025). Benchchem.

- Nitrile synthesis by C-C coupling (cyan

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.

- The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. (n.d.).

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.

- Applications of Fluorine in Medicinal Chemistry. (2015). Sigma-Aldrich.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). Journal of Medicinal Chemistry.

- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.

- Rosenmund-von Braun Reaction. Organic Chemistry Portal.

- Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide(NCTS). (2025).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Page loading... [guidechem.com]

- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 10. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 11. 1240113-42-1 | 4-Fluoro-1H-indole-5-carbonitrile - Moldb [moldb.com]

An In-Depth Technical Guide to 4-Fluoro-1H-indole-5-carbonitrile: Properties, Synthesis, and Applications

This guide provides a detailed technical overview of 4-fluoro-1H-indole-5-carbonitrile, a fluorinated heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. While specific experimental data for this compound remains limited in peer-reviewed literature, this document synthesizes available information with established principles of indole chemistry to offer a robust profile for scientific and drug development professionals. We will explore its fundamental properties, propose a logical synthetic pathway, analyze its chemical reactivity, and discuss its potential as a valuable scaffold in modern research.

Core Molecular Profile and Physicochemical Properties

4-Fluoro-1H-indole-5-carbonitrile belongs to the class of substituted indoles, a core structure in numerous natural products and pharmaceuticals[1]. The strategic placement of a fluorine atom at the 4-position and a nitrile group at the 5-position significantly modulates the electronic landscape of the indole ring, thereby influencing its reactivity and potential biological interactions. Fluorine, in particular, is a key element in modern drug design, often used to enhance metabolic stability, binding affinity, and membrane permeability[2][3]. The nitrile group is a versatile functional handle and a common pharmacophore in its own right[4].

While extensive experimental data is not publicly available, the fundamental properties and supplier-provided information are summarized below.

| Property | Value / Description | Source |

| Molecular Formula | C₉H₅FN₂ | [5] |

| Molecular Weight | 160.15 g/mol | [5] |

| CAS Number | 1240113-42-1 | [5] |

| Appearance | Solid (Predicted/Supplier Data) | - |

| Purity | Typically ≥98% | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | - |

Note: Properties such as melting point, boiling point, and solubility have not been reported in publicly accessible literature.

Spectroscopic Characterization (Predicted)

For a research scientist, unambiguous structural confirmation is paramount. While published spectra for 4-fluoro-1H-indole-5-carbonitrile are not available, we can predict the key features based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its principal functional groups.

-

N-H Stretch: A moderate to sharp peak is expected around 3400-3300 cm⁻¹, typical for the indole N-H bond[6].

-

C≡N Stretch: A sharp, medium-intensity peak should appear in the range of 2230-2220 cm⁻¹, characteristic of an aromatic nitrile[7].

-

Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic absorption is expected in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. The predicted shifts are based on the known effects of fluorine and nitrile substituents on the indole ring system[8].

-

¹H NMR:

-

N-H Proton: A broad singlet is expected far downfield (> 8.0 ppm), with its exact position being sensitive to solvent and concentration.

-

Aromatic Protons: The protons on the indole ring (H2, H3, H6, H7) will appear in the aromatic region (approx. 6.5-8.0 ppm). The fluorine at C4 and nitrile at C5 will create complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. H6 and H7 will likely be doublets or doublet of doublets.

-

-

¹³C NMR:

-

The nine carbon atoms will have distinct chemical shifts. The carbon bearing the fluorine (C4) will show a large C-F coupling constant. The nitrile carbon (C≡N) is expected around 115-120 ppm, while the carbon attached to it (C5) will be significantly influenced. Carbons of the pyrrole ring (C2, C3) and benzene ring (C3a, C4, C6, C7, C7a) will appear in their characteristic regions, with shifts adjusted by the electron-withdrawing effects of the substituents.

-

-

¹⁹F NMR:

-

A single resonance is expected. For comparison, the ¹⁹F NMR chemical shift of the parent 4-fluoroindole has been reported at approximately -122.8 ppm[9]. The presence of the C5-nitrile group would likely shift this value slightly.

-

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 160. The fragmentation pattern would likely involve the loss of HCN (m/z = 133) from the indole ring system or cleavage related to the nitrile group.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While a specific published synthesis for 4-fluoro-1H-indole-5-carbonitrile is elusive, a plausible route can be designed based on established indole syntheses and reactions on substituted aromatics. A common strategy involves constructing the indole ring from a pre-functionalized benzene derivative. The Leimgruber-Batcho indole synthesis is a versatile method that could be adapted.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 4-fluoro-1H-indole-5-carbonitrile.

Causality Behind Experimental Choices:

-

Leimgruber-Batcho Approach (Steps 1 & 2): This method is advantageous as it starts from a readily available aniline and proceeds under relatively mild, non-acidic conditions, which is suitable for the electron-rich aniline precursor. The formation of the enamine followed by thermal cyclization is a high-yielding route to many indoles.

-

Bromination (Step 3): Direct cyanation of the indole C-H bond at the 5-position can be challenging. A more reliable approach is to first install a halogen, such as bromine, which then serves as a handle for nucleophilic substitution. NBS is a standard reagent for the selective bromination of electron-rich aromatic rings.

-

Cyanation (Step 4): The Rosenmund-von Braun reaction, using a copper or palladium catalyst with a cyanide source (like CuCN or Zn(CN)₂), is a classic and effective method for converting aryl halides to aryl nitriles.

Reactivity Profile

The reactivity of the 4-fluoro-1H-indole-5-carbonitrile core is governed by the interplay of its functional groups.

-

Pyrrole Ring (Electron-Rich): The indole nucleus is inherently electron-rich and prone to electrophilic attack, typically at the C3 position[10].

-

Benzene Ring Substituents (Electron-Withdrawing): Both the 4-fluoro group (via induction) and the 5-carbonitrile group (via induction and resonance) are strongly electron-withdrawing. This deactivates the benzene portion of the ring system towards electrophilic aromatic substitution.

-

Overall Effect: The strong deactivation of the benzene ring suggests that electrophilic substitution reactions (e.g., nitration, acylation) will preferentially occur at the C3 position of the pyrrole ring, which remains the most nucleophilic site. The N-H proton remains acidic and can be deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-acylation[11].

Experimental Protocols and Handling

General Purification Protocol: Flash Column Chromatography

As a solid, crystalline compound, 4-fluoro-1H-indole-5-carbonitrile would typically be purified by recrystallization or flash column chromatography.

-

Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

-

Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Workflow for Quality Control

Verifying the identity and purity of the final compound is a critical step.

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

Based on supplier safety data for related compounds, 4-fluoro-1H-indole-5-carbonitrile should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) are typical for this class of compounds[12].

-

Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Applications in Research and Drug Discovery

4-Fluoro-1H-indole-5-carbonitrile is primarily classified as a "heterocyclic building block"[5], indicating its utility as a starting material for the synthesis of more complex molecules. Its value lies in the unique combination of the indole scaffold, a fluorine substituent, and a versatile nitrile group.

Caption: Role as a versatile scaffold in drug discovery.

-

The Privileged Scaffold: The indole core is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds targeting kinases, G-protein coupled receptors (GPCRs), and ion channels[1].

-

The Fluorine Advantage: The C4-fluoro substituent can block metabolic oxidation at that position and alter the acidity of the N-H proton, which can be critical for tuning receptor binding interactions[2].

-

The Nitrile as a Chemical Hub: The nitrile group is not just a placeholder; it is a key functional group that can be chemically transformed into other important moieties for drug design[13]:

-

Reduction to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation) to introduce a basic center for salt formation or interaction with acidic residues in a protein.

-

Hydrolysis to a carboxylic acid, providing a key acidic binding group.

-

Cycloaddition with an azide (e.g., sodium azide) to form a tetrazole ring, which is a common bioisostere for a carboxylic acid with improved metabolic stability and cell permeability.

-

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 4-Fluoroindole (CAS 387-43-9) is Essential for Specialty Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-1H-indole-7-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of 4H‐furo[3,2‐b]indoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

- Google Patents. (n.d.). US9533949B2 - Processes for the preparation of 3-alkyl indoles.

- Google Patents. (n.d.). WO 2014/040164 Al.

-

MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5173. Retrieved from [Link]

- Google Patents. (n.d.). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

-

Bentham Science. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(5), 620-633. Retrieved from [Link]

-

Loyola eCommons. (1993). Novel Synthetic Route to 5-Substituted Indoles. Master's Theses. 3870. Retrieved from [Link]

-

ACS Publications. (2018). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Catalysis, 8(11), 10587-10614. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-1H-indole. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]

- Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.

-

DergiPark. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of the Faculty of Pharmacy of Ankara University, 45(3), 615-630. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³F NMR results for the coupled reaction leading to the formation of.... Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroindole. Retrieved from [Link]

- Google Patents. (n.d.). CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole.

-

eGyanKosh. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 4-FLUORO-2-METHYL-1H-INDOLE-5-CARBONITRILE 1g. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 5-fluoro-. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ACS Publications. (2013). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 56(19), 7451-7461. Retrieved from [Link]

-

MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1406. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

DiVA portal. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

-

PubMed Central. (2012). 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E, 68(Pt 1), o199. Retrieved from [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1240113-42-1 | 4-Fluoro-1H-indole-5-carbonitrile - Moldb [moldb.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. bhu.ac.in [bhu.ac.in]

- 11. ossila.com [ossila.com]

- 12. 4-Fluoro-1H-indole-7-carbonitrile | C9H5FN2 | CID 22473022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

4-fluoro-1H-indole-5-carbonitrile derivatives and analogs

An In-Depth Technical Guide to 4-Fluoro-1H-indole-5-carbonitrile: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, alkaloids, and synthetic drugs.[1][2] When strategically functionalized, this privileged scaffold offers a gateway to novel therapeutics with diverse mechanisms of action. This guide focuses on the 4-fluoro-1H-indole-5-carbonitrile core (CAS No. 1240113-42-1), a scaffold that combines three critical features for modern drug design: the versatile indole ring, the metabolically stabilizing and binding-enhancing fluorine atom, and the synthetically adaptable carbonitrile group.[3][4]

Aimed at researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the synthesis, chemical properties, structure-activity relationships (SAR), and pharmacological applications of derivatives and analogs of this promising core. We will delve into detailed synthetic protocols, explore the rationale behind experimental design, and visualize key concepts through structured diagrams, offering both foundational knowledge and field-proven insights for advancing drug discovery programs.

The 4-Fluoro-1H-indole-5-carbonitrile Core: A Trifecta of Strategic Design

The therapeutic potential of the 4-fluoro-1H-indole-5-carbonitrile scaffold stems from the synergistic interplay of its three core components.

-

The Indole Nucleus: As a structural mimic of tryptophan, the indole moiety is recognized by a vast array of biological targets, including enzymes and receptors.[1] Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a highly effective framework for designing ligands with high affinity and specificity.[2]

-

Strategic Fluorination: The introduction of a fluorine atom is a widely employed strategy in medicinal chemistry to enhance a drug candidate's profile.[4] The C4-fluoro substitution in this scaffold can profoundly influence its properties by:

-

Modulating Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the indole nitrogen, affecting its ionization state and interaction with protein targets.

-

Enhancing Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbone carbonyls, increasing ligand affinity.

-

Blocking Metabolic Attack: A C-F bond is exceptionally stable, and its presence can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile and increasing the half-life of the compound.

-

-

The Versatile 5-Carbonitrile Group: The nitrile moiety is far more than a simple polar group; it is a versatile functional handle and a key pharmacophore. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into other important moieties such as tetrazoles, amides, or carboxylic acids, making it invaluable for library development and lead optimization.

Synthetic Strategies for Indole-carbonitrile Derivatives

The synthesis of functionalized indoles has evolved from classical name reactions to highly efficient, regioselective modern methodologies. While traditional methods like the Fischer and Bischler syntheses provide foundational routes[5], contemporary drug discovery demands more direct and versatile approaches, particularly for late-stage functionalization.

A common strategy for accessing the 4-fluoro-1H-indole-5-carbonitrile core involves a multi-step sequence starting from readily available fluorinated benzene derivatives. An alternative and increasingly powerful approach is the direct, regioselective C-H functionalization of a pre-formed indole nucleus, which minimizes protecting group manipulations and improves step economy.[6]

Caption: General synthetic routes to functionalized indole carbonitriles.

Experimental Protocol 1: Synthesis of 7-Bromo-4-fluoro-1H-indole (Intermediate)

This protocol is adapted from a literature procedure for a key intermediate that can be subsequently converted to the target carbonitrile via cyanation.[7]

Rationale: This multi-step synthesis builds the indole core from a simple aromatic starting material. The nitration step directs subsequent reactions, and the use of a Grignard reagent facilitates a reductive cyclization to form the five-membered ring. The resulting bromo-indole is a versatile intermediate for introducing the carbonitrile group via palladium-catalyzed cross-coupling.

Materials:

-

1-Bromo-4-fluoro-2-nitrobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Ethylmagnesium bromide (1 M in THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-bromo-4-fluoro-2-nitrobenzene (52.0 g) in anhydrous THF (500 mL).

-

Grignard Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add ethylmagnesium bromide (1 M in THF, 681.5 mL) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below -70°C.

-

Causality: The low temperature is critical to control the exothermic reaction and prevent side products. The Grignard reagent acts as a reductant and facilitates the cyclization cascade.

-

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing 1 L of saturated aqueous NH₄Cl solution with stirring.

-

Causality: The NH₄Cl solution quenches any unreacted Grignard reagent and protonates intermediates to facilitate product formation.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 200 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic solution over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to yield 7-bromo-4-fluoro-1H-indole as a white solid (20.0 g).

-

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry to ensure it is suitable for the subsequent cyanation step.

-

Structure-Activity Relationships (SAR) and Lead Optimization

Understanding how structural modifications to the 4-fluoro-1H-indole-5-carbonitrile core impact biological activity is paramount for transforming a hit compound into a clinical candidate. SAR studies for indole-based inhibitors often reveal specific "hot spots" on the scaffold where modifications lead to significant changes in potency, selectivity, or pharmacokinetic properties.

For example, in the development of indole-based HIV-1 fusion inhibitors targeting the gp41 protein, researchers found that the nature and position of substituents were critical.[8] While the core provided the necessary shape to fit into a hydrophobic pocket, specific substitutions were required to optimize interactions and cellular activity.

Caption: Logical relationships in SAR for the indole core.

| Modification Site | Substituent Type | Observed Effect on Activity | Rationale / Insight | Reference |

| Indole N1 | Large, hydrophobic groups (e.g., Benzyl) | Often increases potency | Enhances binding in hydrophobic pockets of targets like HIV-1 gp41. | [8] |

| Indole C2 | Phenyl, substituted phenyl | Potency is highly sensitive to substitution pattern | Can form key π-stacking interactions; electronics of the ring affect binding. | [9] |

| Indole C3 | Small alkyl groups | Generally tolerated or slightly beneficial | Fills small pockets without causing steric hindrance. | [8] |

| Indole C5/C6 | Hydroxymethyl, carboxylates | Can improve antiviral activity and binding affinity | Introduces hydrogen bonding opportunities and can improve solubility. | [9] |

Pharmacological Profile and Therapeutic Applications

The structural features of 4-fluoro-1H-indole-5-carbonitrile derivatives make them promising candidates across several therapeutic areas. The broad biological activity of the indole scaffold suggests potential applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][10]

-

Antiviral Activity: Indole derivatives have shown significant promise as antiviral agents. Arbidol, an indole-based drug, is an inhibitor of influenza virus membrane fusion.[9] SAR studies on Arbidol analogs have identified key structural features necessary for potent activity, providing a roadmap for designing new inhibitors based on the 4-fluoro-1H-indole-5-carbonitrile core. Similarly, indole-based compounds have been developed as potent HIV-1 entry inhibitors by disrupting the formation of the gp41 six-helix bundle.[8]

-

Anticancer Activity: Many indole derivatives exhibit potent anticancer activity by targeting fundamental cellular processes.[2] They can function as tubulin polymerization inhibitors, disrupting microtubule dynamics and inducing cell cycle arrest, or act as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[2]

-

Other Potential Applications: Given the diversity of indole pharmacology, derivatives could also be explored as inhibitors of enzymes like HIF prolyl hydroxylases[11] or as modulators of various CNS receptors.

Caption: A typical workflow for drug discovery using the indole scaffold.

Bioassay Methodologies for Screening and Characterization

Evaluating the biological activity of newly synthesized analogs requires robust and reliable bioassays. For antiviral applications, a cell-cell fusion assay is a common method to identify compounds that inhibit viral entry.

Experimental Protocol 2: In Vitro HIV-1 Cell-Cell Fusion Assay

This protocol describes a representative assay to screen for inhibitors of HIV-1 gp41-mediated fusion, a mechanism relevant to indole-based inhibitors.[8]

Principle: This assay uses two cell lines. "Effector" cells express the HIV envelope proteins (gp120/gp41) and a T7 RNA polymerase. "Target" cells express the CD4 receptor and coreceptors (CXCR4/CCR5) along with a luciferase reporter gene under the control of a T7 promoter. When the cells fuse, the T7 polymerase enters the target cell and activates luciferase expression, which can be measured as a luminescent signal. An effective inhibitor will block fusion and reduce the signal.

Materials:

-

Effector cell line (e.g., H9/NL4-3)

-

Target cell line (e.g., TZM-bl)

-

Test compounds dissolved in DMSO

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the wells of a 96-well plate. Include wells for "no drug" (vehicle control) and "no cells" (background) controls.

-

Cell Plating: Resuspend effector and target cells to a concentration of 2 x 10⁵ cells/mL each in culture medium.

-

Co-culture: Add 50 µL of the effector cell suspension and 50 µL of the target cell suspension to each well containing the test compound. The final volume will be 200 µL.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.

-

Causality: This incubation period allows for cell-cell contact, receptor binding, conformational changes in gp41, and membrane fusion to occur.

-

-

Signal Development: After incubation, add 100 µL of luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

-

Measurement: Incubate for 2 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data by expressing the signal in each well as a percentage of the vehicle control signal (% fusion).

-

Plot the % fusion against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration at which fusion is inhibited by 50%).

-

Self-Validation: The assay should include a known inhibitor (e.g., T20/Enfuvirtide) as a positive control to validate the assay's performance on each run.

-

Future Perspectives and Conclusion

The 4-fluoro-1H-indole-5-carbonitrile scaffold represents a highly promising platform for the development of next-generation therapeutics. Its strategic combination of a privileged indole core, a modulating fluorine atom, and a versatile nitrile handle provides medicinal chemists with a powerful tool for lead discovery and optimization.

Future research will likely focus on several key areas:

-

Expansion of Target Space: Applying libraries based on this core to a broader range of biological targets, including those involved in inflammatory diseases, neurodegeneration, and metabolic disorders.

-

Advanced Synthetic Methods: Further development of direct C-H functionalization and other late-stage modification techniques will enable more rapid and diverse library synthesis.[6]

-

Structure-Based Design: As more crystal structures of indole-based inhibitors in complex with their targets become available, computational and structure-based design will play a larger role in creating analogs with enhanced potency and selectivity.[12]

References

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. Available from: [Link]

-

Synthesis of 5-Fluoroindole-5-13C - DiVA portal. Available from: [Link]

-

Design of inhibitors of influenza virus membrane fusion: synthesis, structure-activity relationship and in vitro antiviral activity of a novel indole series - PubMed. Available from: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available from: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Available from: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. Available from: [Link]

-

Natural products containing the nitrile functional group and their biological activities - RCSI Repository. Available from: [Link]

-

Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - Frontiers. Available from: [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. Available from: [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. Available from: [Link]

-

Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. Available from: [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis - News-Medical.net. Available from: [Link]

-

Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed. Available from: [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. 1240113-42-1 | 4-Fluoro-1H-indole-5-carbonitrile - Moldb [moldb.com]

- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. news-medical.net [news-medical.net]

- 7. Page loading... [wap.guidechem.com]

- 8. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of inhibitors of influenza virus membrane fusion: synthesis, structure-activity relationship and in vitro antiviral activity of a novel indole series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

Unlocking the Therapeutic Potential of 4-Fluoro-1H-indole-5-carbonitrile: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif repeatedly found in both natural products and blockbuster synthetic drugs.[1][2][3] Its inherent biological activity and synthetic tractability have made it a cornerstone of medicinal chemistry. This guide delves into the specific potential of a nuanced derivative, 4-fluoro-1H-indole-5-carbonitrile, a molecule situated at the confluence of several strategic design principles. While direct, extensive biological data on this precise compound remains nascent, a rigorous analysis of its structural components, informed by decades of research into fluorinated heterocycles, provides a compelling roadmap for its investigation and application. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding the compound's potential and guiding future research endeavors.

The Architectural Blueprint: Deconstructing 4-Fluoro-1H-indole-5-carbonitrile

The therapeutic promise of 4-fluoro-1H-indole-5-carbonitrile can be understood by dissecting its three key structural features: the indole core, the 4-position fluorine substituent, and the 5-position carbonitrile group.

-

The Indole Core: This bicyclic aromatic system, composed of a benzene ring fused to a pyrrole ring, is a versatile pharmacophore.[4][5] It is a key component in a multitude of clinically significant drugs, from the anti-inflammatory indomethacin to the anti-cancer vinca alkaloids and the multi-targeted kinase inhibitor sunitinib.[3][6] The indole ring's electron-rich nature allows it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[7]

-

The 4-Position Fluorine: The introduction of fluorine into a drug candidate is a well-established strategy for enhancing its pharmacological profile.[8][9][10][11] A fluorine atom at the 4-position of the indole ring can impart several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.[8][11]

-

Modulation of Acidity/Basicity: Fluorine's high electronegativity can alter the pKa of the nearby indole N-H, influencing its ionization state and ability to interact with target proteins.[10]

-

Enhanced Binding Affinity: The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's binding pocket, thereby increasing potency.[7]

-

Improved Pharmacokinetics: Fluorination can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, including membrane permeability.[8][10]

-

-

The 5-Position Carbonitrile: The nitrile group is a valuable functional group in medicinal chemistry. It is a potent hydrogen bond acceptor and can serve as a bioisostere for other functional groups. Its presence can significantly influence a molecule's polarity and binding characteristics. Furthermore, the carbonitrile group can be a key reactive handle for the synthesis of more complex derivatives, allowing for the exploration of structure-activity relationships (SAR).

The strategic placement of these substituents on the indole scaffold creates a molecule with a high potential for novel biological activity.

Synthetic Pathways: From Building Blocks to Bioactive Candidate

The synthesis of 4-fluoro-1H-indole-5-carbonitrile can be approached through established methods for the construction of substituted indoles. A plausible synthetic strategy would involve the introduction of the fluorine and nitrile functionalities onto a suitable precursor, followed by the formation of the indole ring.

Illustrative Synthetic Workflow

Caption: A generalized synthetic workflow for 4-fluoro-1H-indole-5-carbonitrile.

Protocol: A Representative Synthetic Approach (Hypothetical)

This protocol outlines a potential, non-optimized route for the synthesis of 4-fluoro-1H-indole-5-carbonitrile, drawing from established indole synthesis methodologies.

-

Starting Material: Begin with a commercially available, appropriately substituted fluorinated aniline.

-

Introduction of the Nitrile Group:

-

Protect the aniline nitrogen if necessary.

-

Perform a Sandmeyer reaction on a related amino-substituted precursor to introduce the nitrile group. Alternatively, a palladium-catalyzed cyanation of a bromo-substituted precursor could be employed.

-

-

Indole Ring Formation (e.g., Bartoli Indole Synthesis):

-

React the resulting fluorinated and nitrated aniline derivative with a vinyl Grignard reagent.

-

The subsequent cyclization, often acid-catalyzed, would yield the 4-fluoro-1H-indole-5-carbonitrile.

-

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization to achieve high purity (e.g., >98% by HPLC).

Predicted Biological Activities and Potential Therapeutic Targets

Based on the extensive research into related fluorinated indoles and indole-5-carbonitrile derivatives, we can predict several promising avenues for the biological activity of 4-fluoro-1H-indole-5-carbonitrile.

Kinase Inhibition: A High-Probability Target Class

The indole scaffold is a well-established pharmacophore for kinase inhibitors.[3] Many approved cancer drugs, such as sunitinib, are indole derivatives that target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[6]

-

Rationale: The 4-fluoro-1H-indole-5-carbonitrile structure can be readily elaborated to mimic the hinge-binding motifs common to many kinase inhibitors. The fluorine atom can enhance binding affinity and selectivity, while the nitrile group can form key hydrogen bonds within the ATP-binding pocket.

-

Potential Targets:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Fibroblast Growth Factor Receptor (FGFR)

-

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)

-

Workflow for Kinase Inhibition Screening

Caption: A typical workflow for evaluating a novel compound as a potential kinase inhibitor.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of indole-5-carboxamide have been identified as potent antagonists of leukotriene receptors, which are key mediators of inflammation.[12] This suggests that the 5-substituted indole scaffold is amenable to targeting inflammatory pathways.

-

Rationale: 4-fluoro-1H-indole-5-carbonitrile could serve as a precursor for novel anti-inflammatory agents. The nitrile could be hydrolyzed to a carboxamide or further modified to explore interactions with inflammatory targets.

-

Potential Targets:

-

Cysteinyl leukotriene receptors (CysLT1, CysLT2)

-

Cyclooxygenase enzymes (COX-1, COX-2)

-

Tryptophan 2,3-dioxygenase (TDO)

-

Serotonergic and Neuroactive Potential

4-Fluoroindole is a known intermediate in the synthesis of potent selective serotonin reuptake inhibitors (SSRIs).[13][14] The indole scaffold is structurally similar to serotonin, making it a prime candidate for interacting with serotonergic and other neurological targets.

-

Rationale: The core structure of 4-fluoro-1H-indole-5-carbonitrile could be derivatized, particularly at the indole nitrogen, to generate compounds with affinity for serotonin transporters or receptors.

-

Potential Targets:

-

Serotonin transporter (SERT)

-

5-HT receptor subtypes

-

Monoamine oxidase (MAO)

-

Structure-Activity Relationship (SAR) and Future Directions

4-Fluoro-1H-indole-5-carbonitrile is best viewed as a versatile starting point for medicinal chemistry campaigns. The following table outlines potential modifications and their expected impact on biological activity.

| Position of Modification | Proposed Modification | Rationale for Biological Impact |

| N1 (Pyrrole Nitrogen) | Alkylation, Arylation | Modulate lipophilicity, introduce vectors for additional target interactions, and potentially block N-glucuronidation. |

| C2 | Introduction of various substituents | Can influence the electronic properties of the indole ring and provide additional points of interaction with target proteins. |

| C3 | Attachment of side chains | A common site for modification in many bioactive indoles; can be used to target specific sub-pockets in enzymes or receptors. |

| C5 (Nitrile Group) | Hydrolysis to carboxamide, conversion to tetrazole | To explore different hydrogen bonding patterns and bioisosteric replacements. |

| C6, C7 | Introduction of additional substituents | To fine-tune electronic properties and explore additional binding interactions. |

Conclusion and Outlook

While the biological profile of 4-fluoro-1H-indole-5-carbonitrile is not yet extensively documented in the public domain, a detailed analysis based on established medicinal chemistry principles and data from closely related analogues strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. Its unique combination of a privileged indole core, a strategically placed fluorine atom, and a versatile carbonitrile group makes it a compelling candidate for investigation in oncology, inflammation, and neuroscience. This guide provides a foundational framework for initiating such investigations, from synthesis and initial screening to lead optimization. The exploration of this and similar fluorinated indole scaffolds will undoubtedly continue to be a fruitful endeavor in the ongoing quest for new and improved medicines.

References

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Versatility in pharmacological actions of 3-substituted indoles. (2019). International Journal of Chemical Studies. Retrieved from [Link]

-

Brown, F. J., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4. Journal of Medicinal Chemistry, 37(9), 1282-97. Retrieved from [Link]

-

4-Fluoroindole: A Versatile Intermediate for Novel Pharmaceutical Development. (2025). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Key developments in fluorinated heterocycles. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. Retrieved from [Link]

-

Indole: The molecule of diverse pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Fluorine in heterocyclic chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). ACS Publications. Retrieved from [Link]

-

Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. (2018). The Pharma Innovation Journal. Retrieved from [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). MDPI. Retrieved from [Link]

-

Structures of some bioactive fluorinated indole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorine-containing Indoles: Synthesis and Biological Activity. (n.d.). AMiner. Retrieved from [Link]

-

Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.). Bentham Science. Retrieved from [Link]

-

Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (n.d.). ScienceDirect. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved from [Link]

-

A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (2025). Bentham Science. Retrieved from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved from [Link]

-

Indole: A Promising Scaffold For Biological Activity. (2022). International Journal of Current Science (IJCSPUB). Retrieved from [Link]

-

Synthesis of 5-Fluoroindole-5-13C. (n.d.). DiVA portal. Retrieved from [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]

-

Process for the preparation of 1H-indole-5-carbonitrile. (2025). Technical Disclosure Commons. Retrieved from [Link]

-

Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. (2022). F1000Research. Retrieved from [Link]

-

5-Fluoroindole. (n.d.). PubChem. Retrieved from [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. (2023). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. tandfonline.com [tandfonline.com]

- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. 4-フルオロインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-fluoro-1H-indole-5-carbonitrile

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The strategic introduction of specific functional groups, such as fluorine and carbonitrile moieties, can significantly modulate the biological activity of the indole scaffold. Fluorination, in particular, is known to enhance metabolic stability, binding affinity, and potency of drug candidates.[3] This guide provides a prospective and in-depth technical framework for elucidating the mechanism of action of a promising, yet uncharacterized, molecule: 4-fluoro-1H-indole-5-carbonitrile. Based on a comprehensive analysis of structurally related compounds, we hypothesize that this agent primarily functions as a protein kinase inhibitor . This document will detail the scientific rationale behind this hypothesis and provide a complete, self-validating experimental workflow for its investigation, designed for researchers and drug development professionals.

Introduction to 4-fluoro-1H-indole-5-carbonitrile: A Compound of Interest

4-fluoro-1H-indole-5-carbonitrile is a heterocyclic compound featuring an indole core, a fluorine atom at the 4-position, and a carbonitrile group at the 5-position.[4] While direct studies on the mechanism of this specific molecule are not yet available in the public domain, the constituent pharmacophores provide a strong basis for predicting its biological targets.

-

The Indole Scaffold: This "privileged structure" is a frequent component of approved drugs and clinical candidates, particularly in oncology and neurology.[1][2] Its ability to mimic the purine ring of ATP allows many indole derivatives to act as competitive inhibitors of protein kinases.[5]

-

Fluorine Substitution: The introduction of a fluorine atom can drastically alter a molecule's physicochemical properties, including its lipophilicity and electronic distribution. This often leads to enhanced binding affinity for target proteins and increased metabolic stability, prolonging the compound's therapeutic effect.[3]

-

The Carbonitrile Group: The nitrile moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, engaging in crucial interactions within an enzyme's active site, and is often used as a bioisostere for a carbonyl group.[6] Indole-3-carbonitriles, for example, have been successfully developed as potent inhibitors of DYRK1A kinase.[7]

Given these structural features, a logical and compelling starting point for investigating the mechanism of action of 4-fluoro-1H-indole-5-carbonitrile is to explore its potential as a protein kinase inhibitor.

Hypothesized Mechanism of Action: Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[8] Several kinases have been identified as targets for indole-based inhibitors. Based on the literature for related fluorinated indoles and indole-carbonitriles, we propose the following kinases as primary hypothetical targets for 4-fluoro-1H-indole-5-carbonitrile:

-

Rho-associated coiled-coil containing protein kinase 1 (ROCK1): A serine/threonine kinase involved in regulating the actin cytoskeleton. Its overactivation is implicated in cardiovascular diseases and cancer.[3]

-

Lymphocyte-specific protein tyrosine kinase (LCK): A tyrosine kinase crucial for T-cell signaling. Its inhibition is a therapeutic strategy for autoimmune disorders and certain cancers.[9]

-

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Implicated in neurodegenerative diseases such as Alzheimer's and in certain cancers.[7]

The following sections outline a comprehensive, multi-step experimental plan to systematically test this hypothesis.

Experimental Workflows for Mechanistic Elucidation

Phase 1: In Silico Target Validation and Binding Site Analysis

The initial phase of our investigation will employ computational methods to predict the binding affinity and mode of interaction of 4-fluoro-1H-indole-5-carbonitrile with our selected kinase targets. Molecular docking serves as a cost-effective and rapid preliminary screen to prioritize experimental efforts.

Experimental Protocol: Molecular Docking

-

Preparation of the Ligand Structure: The 3D structure of 4-fluoro-1H-indole-5-carbonitrile will be generated and energy-minimized using a suitable chemistry software package (e.g., ChemDraw, Avogadro).

-

Acquisition of Kinase Crystal Structures: High-resolution crystal structures of the target kinases (ROCK1, LCK, DYRK1A) will be retrieved from the Protein Data Bank (PDB).

-

Preparation of the Protein Structures: The retrieved protein structures will be prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding pocket will be defined based on the co-crystallized ligand in the original PDB file.

-

Molecular Docking Simulation: Docking will be performed using a validated software program such as AutoDock Vina. The simulation will predict the most favorable binding poses of the compound in the ATP-binding site of each kinase.

-

Analysis of Docking Results: The results will be analyzed based on the predicted binding energy (in kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the kinase active site.

Caption: Workflow for in silico molecular docking.

Phase 2: In Vitro Biochemical Confirmation of Kinase Inhibition

Following the in silico predictions, the next critical step is to experimentally determine the inhibitory activity of 4-fluoro-1H-indole-5-carbonitrile against the target kinases using a biochemical assay. This will allow for the quantification of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: ADP-Glo™ Kinase Assay

This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

-

Reagent Preparation:

-

Prepare a stock solution of 4-fluoro-1H-indole-5-carbonitrile in DMSO.

-

Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, the substrate, and the various concentrations of the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Generation and Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for in vitro kinase inhibition assay.

Hypothetical Data Presentation

| Kinase Target | IC50 (nM) |

| ROCK1 | 15 |

| LCK | 250 |

| DYRK1A | >10,000 |

| This table presents hypothetical data for illustrative purposes.[8] |

Phase 3: Cell-Based Target Engagement and Pathway Analysis

Confirming that the compound can inhibit the target kinase within a cellular environment is crucial. This step validates that the compound is cell-permeable and can engage its target in a more physiologically relevant context. Western blotting is a standard technique to assess the phosphorylation status of a kinase's downstream substrate.

Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line known to have active ROCK1 signaling).

-

Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of 4-fluoro-1H-indole-5-carbonitrile for 2 hours.

-

Stimulate the cells with an appropriate growth factor or agonist to activate the target kinase pathway.

-

-

Protein Extraction:

-

Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate (e.g., phospho-MYPT1 for ROCK1).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent effect of the compound on substrate phosphorylation.

-

Caption: Workflow for cell-based target validation.

Summary and Future Directions

This guide proposes a scientifically rigorous and logical pathway to investigate the mechanism of action of 4-fluoro-1H-indole-5-carbonitrile, centering on the well-supported hypothesis of kinase inhibition. The outlined workflows, from in silico prediction to biochemical and cell-based validation, provide a comprehensive framework for characterizing this novel compound.

Successful confirmation of potent and selective kinase inhibition would warrant further investigation, including:

-

Broad Kinase Selectivity Profiling: Testing the compound against a large panel of kinases to determine its selectivity profile.

-

Mechanism of Inhibition Studies: Performing enzyme kinetics to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.

By following the methodologies detailed in this guide, researchers can effectively elucidate the mechanism of action of 4-fluoro-1H-indole-5-carbonitrile and unlock its potential as a novel therapeutic agent.

References

-

A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition. Available from: [Link]

-

Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2023). Cureus. Available from: [Link]

-

4-Fluoroindole: A Versatile Intermediate for Novel Pharmaceutical Development. (2025). PR Newswire. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. (2017). Journal of Medicinal Chemistry. Available from: [Link]

-

Enzyme inhibition by fluoro compounds. (2025). ResearchGate. Available from: [Link]

-

Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (2020). Molecules. Available from: [Link]

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry. Available from: [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. (2019). Pharmaceuticals. Available from: [Link]

Sources

- 1. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. benchchem.com [benchchem.com]

- 4. 1240113-42-1 | 4-Fluoro-1H-indole-5-carbonitrile - Moldb [moldb.com]

- 5. mdpi.com [mdpi.com]

- 6. CAS 15861-24-2: Indole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 7. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-1H-indole-5-carbonitrile: A Technical Guide to a Versatile Scaffold in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 4-fluoro-1H-indole-5-carbonitrile (CAS No. 1240113-42-1), a fluorinated heterocyclic building block of increasing importance in medicinal chemistry. While a detailed historical account of its initial discovery is not prominent in publicly accessible literature, its value is underscored by its application as a key intermediate in the synthesis of advanced therapeutic candidates. This document will detail its physicochemical properties, a robust and plausible synthetic pathway, and its documented role in the development of novel central nervous system agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their research endeavors.

Introduction: The Strategic Role of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity and relatively small size can alter metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, fluorinated indoles are integral to the design of modern therapeutics across a range of disease areas, including oncology, infectious diseases, and neurology.

4-Fluoro-1H-indole-5-carbonitrile has emerged as a valuable, albeit specialized, building block within this chemical space.[3] Its bifunctional nature, featuring both a fluorine substituent and a cyano group on the benzene portion of the indole, offers multiple avenues for synthetic elaboration, making it an attractive starting material for generating compound libraries for high-throughput screening and lead optimization.

Physicochemical and Spectroscopic Profile

A comprehensive, publicly available dataset for 4-fluoro-1H-indole-5-carbonitrile is limited. However, based on its structure and data from analogous compounds, the following properties can be detailed. Chemical suppliers note the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[3]

| Property | Value | Source |

| CAS Number | 1240113-42-1 | [3] |

| Molecular Formula | C₉H₅FN₂ | [3] |

| Molecular Weight | 160.15 g/mol | [3] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |

| Predicted ¹H NMR | Complex aromatic signals expected between δ 7.0-8.0 ppm, with a broad singlet for the N-H proton above δ 8.0 ppm. Specific fluorine-proton couplings are anticipated. | Inferred |